

Synthesis of 1-Octanol-d17: A Technical Guide

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Compound of Interest						
Compound Name:	1-Octanol-d17					
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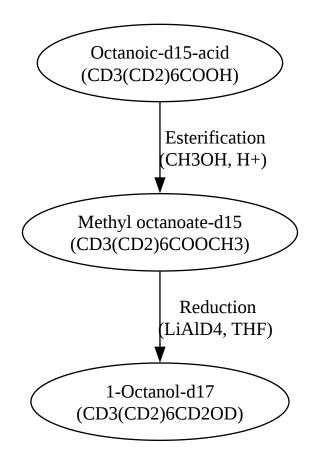
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of **1-Octanol-d17**, a deuterated analog of **1-octanol**. The inclusion of deuterium isotopes in molecules is a critical tool in drug discovery and development, aiding in the investigation of metabolic pathways, reaction mechanisms, and as internal standards for quantitative analysis. This document outlines a robust two-step synthetic pathway, including detailed experimental protocols, quantitative data, and visual representations of the process.

Synthetic Pathway Overview

The synthesis of **1-Octanol-d17** is most effectively achieved through a two-step process commencing with the commercially available isotopically labeled starting material, Octanoic-d15-acid. The carboxylic acid is first converted to its methyl ester to facilitate a more controlled and efficient reduction. Subsequently, the deuterated methyl octanoate is reduced using a powerful deuterating agent to yield the final product, **1-Octanol-d17**.





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Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of **1-Octanol-d17**.

Step 1: Esterification of Octanoic-d15-acid

This procedure describes the conversion of Octanoic-d15-acid to Methyl octanoate-d15 via Fischer esterification.

Materials:

- Octanoic-d15-acid (≥98 atom % D)
- Methanol (anhydrous)
- Sulfuric acid (concentrated)



- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- · Anhydrous magnesium sulfate
- Dry toluene

Procedure:

- To a solution of Octanoic-d15-acid (1.0 eq) in anhydrous methanol (10 mL/g of acid), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.
- The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
- The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude Methyl octanoate-d15.
- Purification is achieved by fractional distillation under reduced pressure.

Step 2: Reduction of Methyl octanoate-d15 to 1-Octanol-d17

This protocol details the reduction of the deuterated ester to the final product using Lithium Aluminum Deuteride.

Materials:

- Methyl octanoate-d15
- Lithium Aluminum Deuteride (LiAlD4)



- Anhydrous tetrahydrofuran (THF)
- Deuterium oxide (D2O)
- 1 M Hydrochloric acid (HCl) in D2O
- Diethyl ether

Procedure:

- A solution of Methyl octanoate-d15 (1.0 eq) in anhydrous THF (15 mL/g of ester) is added dropwise to a stirred suspension of Lithium Aluminum Deuteride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction completion is monitored by TLC or GC-MS.
- The reaction is carefully quenched by the slow, sequential dropwise addition of D2O (x mL), followed by 15% (w/v) sodium hydroxide in D2O (x mL), and finally D2O (3x mL), where x is the mass of LiAlD4 in grams. This procedure is crucial for the deuteration of the hydroxyl group.
- The resulting granular precipitate is filtered off and washed with diethyl ether.
- The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude **1-Octanol-d17** is purified by distillation under reduced pressure to afford the final product.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.



Compound	Formula	Molecular Weight (g/mol)	Isotopic Purity (atom % D)	Physical State
Octanoic-d15- acid	C8HD15O2	159.30	≥98	Liquid
Methyl octanoate-d15	C9H3D15O2	173.33	≥98	Liquid
1-Octanol-d17	C8HD17O	147.33	≥98	Colorless Liquid

Table 1: Physical and Isotopic Properties of Key Compounds

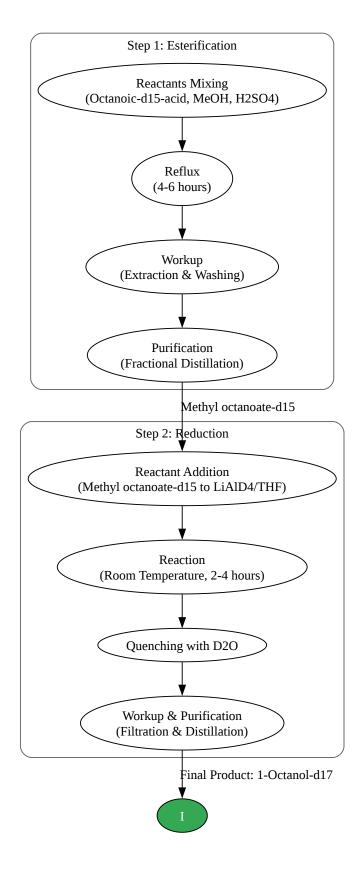
Reaction Step	Starting Material	Product	Typical Yield (%)
Esterification	Octanoic-d15-acid	Methyl octanoate-d15	85-95
Reduction	Methyl octanoate-d15	1-Octanol-d17	80-90

Table 2: Typical Reaction Yields

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.





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Characterization Data (Representative)

The following are representative spectroscopic data for 1-Octanol. The corresponding spectra for **1-Octanol-d17** would show characteristic changes due to the presence of deuterium.

- ¹H NMR (of unlabeled 1-Octanol): The spectrum would show a triplet at ~3.6 ppm corresponding to the -CH₂OH protons, a multiplet at ~1.5 ppm for the β-methylene protons, a broad singlet for the -OH proton, and a complex multiplet around 1.3 ppm for the remaining methylene protons, and a triplet at ~0.9 ppm for the terminal methyl group. In the ¹H NMR of 1-Octanol-d17, all signals corresponding to the carbon-bound protons would be absent. A very small residual signal for the -OH proton might be observed depending on the isotopic purity and the solvent used.
- ¹³C NMR (of unlabeled 1-Octanol): The spectrum would display eight distinct signals for the eight carbon atoms. In the ¹³C NMR of **1-Octanol-d17**, the signals for the deuterated carbons would appear as multiplets due to C-D coupling and would be significantly broader and less intense than in the unlabeled compound.
- Mass Spectrometry (of 1-Octanol-d17): The electron ionization (EI) mass spectrum would show a molecular ion peak (M+) at m/z 147. The fragmentation pattern would be significantly different from unlabeled 1-octanol (M+ at m/z 130) and would show characteristic losses of deuterated fragments.

This technical guide provides a comprehensive framework for the synthesis of **1-Octanol-d17**. Researchers should always adhere to standard laboratory safety procedures and handle all reagents, especially Lithium Aluminum Deuteride, with appropriate care in a controlled environment.

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